![molecular formula C7H5ClN2O B1589704 4-氯-1H-吡咯并[2,3-B]吡啶-2(3H)-酮 CAS No. 346599-62-0](/img/structure/B1589704.png)
4-氯-1H-吡咯并[2,3-B]吡啶-2(3H)-酮
描述
“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5ClN2 . It is also known as 4-Chloro-7-azaindole . It is a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .
Physical And Chemical Properties Analysis
“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a solid at 20℃ . The molecular weight of the compound is 152.58 .
科学研究应用
Charge Density Analysis
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: has been studied for its electronic structure through experimental charge density analysis. High-resolution X-ray diffraction data at low temperatures have been used to refine the multipole model based on the Hansen–Coppens formalism. This analysis provides insights into the covalent nature of bonds within the molecule and the strength of intermolecular hydrogen bonds .
Cancer Therapy
Derivatives of this compound have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of cancers. Compounds with this core structure have shown inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy .
Drug Design
The 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one scaffold is utilized in structure-based drug design. It serves as a hinge binder in the development of novel potent and selective inhibitors targeting specific proteins involved in disease pathways, such as ATR inhibitors used in cancer treatment .
Kinetic Stability Assessment
The compound’s large HOMO-LUMO energy gap indicates high kinetic stability, which is a desirable property in drug development. A high energy gap suggests that the compound is less reactive and more stable, making it a suitable candidate for further pharmaceutical exploration .
Molecular Interaction Studies
The topological parameters derived from charge density studies can reveal the nature of molecular interactions, such as hydrogen bonding. Understanding these interactions is vital for predicting the compound’s behavior in complex biological systems and for designing molecules with desired properties .
Electronic Structure Computation
Density Functional Theory (DFT) calculations have been performed to understand the electronic structure of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one . These computational studies complement experimental findings and are essential for predicting reactivity and properties of the molecule .
安全和危害
属性
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHLWISGAWFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458272 | |
| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one | |
CAS RN |
346599-62-0 | |
| Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

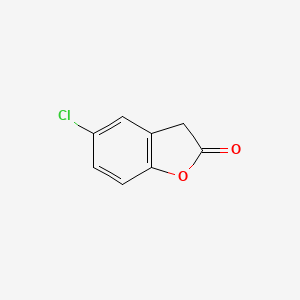

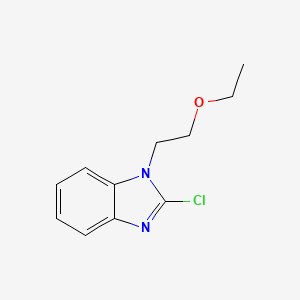
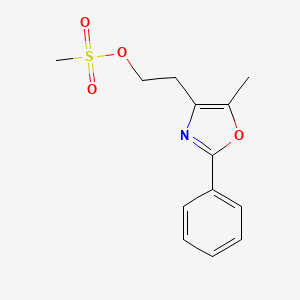
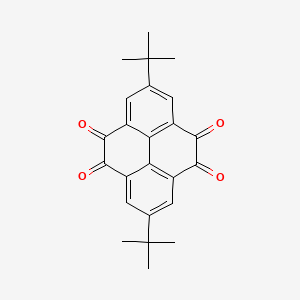
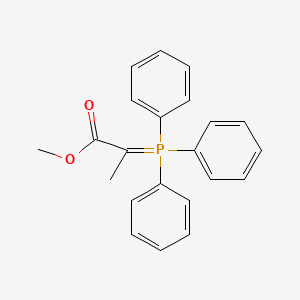

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)
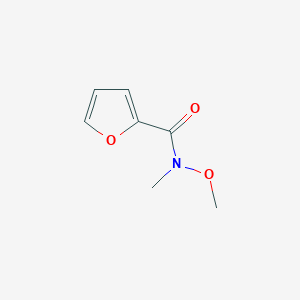
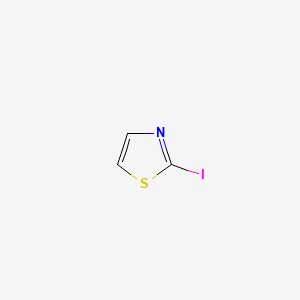

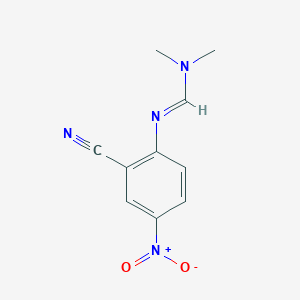
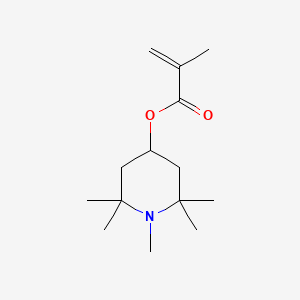
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)